molecular formula C14H14ClN3 B12431583 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline

Cat. No.: B12431583
M. Wt: 259.73 g/mol
InChI Key: QCIBXPDBQZLGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is an organic compound with the molecular formula C14H15ClN2. It is a derivative of aniline and contains both chloro and diazenyl functional groups. This compound is known for its vibrant yellow color and is commonly used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline typically involves the diazotization of 2-chloroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source like sodium nitrite. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Forms amine derivatives.

    Substitution: Results in compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline involves its interaction with molecular targets through its diazenyl and chloro functional groups. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(phenyldiazenyl)aniline: Lacks the chloro group but has similar diazenyl functionality.

    2-Chloro-N,N-dimethylaniline: Contains the chloro and dimethylamino groups but lacks the diazenyl group.

    Methyl Yellow: An azo dye with a similar structure but different substituents.

Uniqueness

2-Chloro-N,N-dimethyl-4-(phenyldiazenyl)aniline is unique due to the presence of both chloro and diazenyl groups, which confer distinct chemical reactivity and applications. Its combination of functional groups allows for versatile chemical modifications and a wide range of uses in various fields.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H14ClN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QCIBXPDBQZLGGD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.